molecular formula C23H22F2N2O3 B2721249 5-[(3-fluorophenyl)methoxy]-2-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-4H-pyran-4-one CAS No. 898465-36-6

5-[(3-fluorophenyl)methoxy]-2-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-4H-pyran-4-one

Cat. No.: B2721249
CAS No.: 898465-36-6
M. Wt: 412.437
InChI Key: SYUCQAAJPXTEMH-UHFFFAOYSA-N
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Description

5-[(3-fluorophenyl)methoxy]-2-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-4H-pyran-4-one is a synthetic organic compound characterized by its unique chemical structure, which includes a pyranone ring substituted with fluorophenyl and piperazinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(3-fluorophenyl)methoxy]-2-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-4H-pyran-4-one typically involves multi-step organic reactions. One common approach starts with the preparation of the pyranone core, followed by the introduction of the fluorophenyl and piperazinyl substituents through nucleophilic substitution and coupling reactions. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to scale up the process efficiently. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve consistent quality and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

5-[(3-fluorophenyl)methoxy]-2-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-4H-pyran-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different derivatives depending on the reagents used.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce halogens, alkyl groups, or other functional groups.

Scientific Research Applications

Chemistry

In chemistry, 5-[(3-fluorophenyl)methoxy]-2-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-4H-pyran-4-one is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a pharmacological agent. Its interactions with biological targets, such as enzymes and receptors, are investigated to understand its mechanism of action and therapeutic potential.

Medicine

In medicine, this compound is explored for its potential use in drug development. Its unique structure and reactivity make it a candidate for the design of new pharmaceuticals with improved efficacy and safety profiles.

Industry

In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings. Its chemical properties contribute to the enhancement of material performance, including durability, stability, and resistance to environmental factors.

Mechanism of Action

The mechanism of action of 5-[(3-fluorophenyl)methoxy]-2-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-4H-pyran-4-one involves its interaction with specific molecular targets, such as enzymes, receptors, or ion channels. These interactions can modulate biochemical pathways and cellular processes, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-[(3-fluorophenyl)methoxy]-2-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-4H-pyran-4-one include other fluorophenyl-substituted pyranones and piperazinyl derivatives. Examples include:

  • 5-[(3-Chlorophenyl)methoxy]-2-[[4-(2-chlorophenyl)piperazin-1-yl]methyl]pyran-4-one
  • 5-[(3-Bromophenyl)methoxy]-2-[[4-(2-bromophenyl)piperazin-1-yl]methyl]pyran-4-one

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the presence of fluorine atoms, which can significantly influence its chemical reactivity, biological activity, and physical properties. These features make it a valuable compound for various research and industrial applications.

Biological Activity

5-[(3-fluorophenyl)methoxy]-2-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-4H-pyran-4-one is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on its mechanisms of action, therapeutic potential, and structure-activity relationships.

Structural Overview

The compound features a complex structure characterized by a pyranone core linked to a piperazine moiety and fluorophenyl substituents. The presence of fluorine atoms is hypothesized to enhance the compound's biological activity through increased lipophilicity and altered binding interactions with biological targets.

Research indicates that this compound may exert its biological effects primarily through interactions with specific receptors and enzymes. Notably, studies have shown that compounds with similar structural frameworks can act as inhibitors of equilibrative nucleoside transporters (ENTs), which play crucial roles in nucleotide metabolism and signaling pathways.

Key Findings:

  • Inhibition of ENTs : Analogues of the compound have demonstrated selective inhibition of ENT2 over ENT1, suggesting a potential pathway for therapeutic applications in conditions where nucleotide transport modulation is beneficial .
  • Urease Inhibition : Related compounds have shown significant urease inhibition, indicating potential applications in treating conditions associated with urease activity, such as certain infections .

Biological Activity Data

The following table summarizes key biological activities associated with the compound and its analogues:

Activity IC50 Value (µM) Reference
ENT1 InhibitionNot specified
ENT2 InhibitionNot specified
Urease Inhibition3.06 - 4.40
Cytotoxicity (NIH-3T3 cells)>50

Case Studies

  • Nucleoside Transporters : A study explored the structure-activity relationship of various analogues, highlighting that modifications to the fluorophenyl moiety significantly affected inhibitory potency against ENTs. The most potent analogue exhibited an irreversible and non-competitive inhibition profile .
  • Cancer Treatment Potential : Another investigation into related compounds suggested that modifications could lead to effective treatments for cancer by targeting specific cellular pathways involved in tumor growth and metastasis .

Structure-Activity Relationship (SAR)

The SAR studies indicate that:

  • Fluorine Substitution : The presence of fluorine atoms at strategic positions enhances binding affinity and selectivity towards target enzymes.
  • Piperazine Modifications : Alterations in the piperazine ring can influence both the pharmacokinetic properties and biological activity, suggesting avenues for further optimization.

Properties

IUPAC Name

5-[(3-fluorophenyl)methoxy]-2-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]pyran-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22F2N2O3/c24-18-5-3-4-17(12-18)15-30-23-16-29-19(13-22(23)28)14-26-8-10-27(11-9-26)21-7-2-1-6-20(21)25/h1-7,12-13,16H,8-11,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYUCQAAJPXTEMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC(=O)C(=CO2)OCC3=CC(=CC=C3)F)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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